Trifluoropyruvyl fluoride

Description

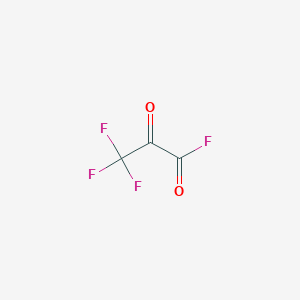

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-oxopropanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODUNDFRPXDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382086 | |

| Record name | Trifluoropyruvyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-82-2 | |

| Record name | Trifluoropyruvyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoropyruvyl Fluoride

Direct Synthetic Routes to 3,3,3-Trifluoro-2-oxopropanoyl Fluoride (B91410)

Direct routes to trifluoropyruvyl fluoride are characterized by the formation of the acyl fluoride moiety from carefully selected starting materials. The use of perfluorinated precursors is a prominent strategy in this context.

A significant pathway for the synthesis of trifluoropyruvyl fluoride and its derivatives involves the use of perfluoropropene-1,2-oxide, also known as hexafluoropropylene oxide (HFPO). This epoxide is a versatile C3 building block in organofluorine chemistry. researchgate.net While direct hydrolysis of HFPO tends to yield the stable hydrate (B1144303) of trifluoropyruvic acid (a gem-diol) rather than the acid itself, its reaction with other reagents can be controlled to produce different products. researchgate.net

A patented method describes a process for manufacturing a trifluoropyruvyl fluoride dimer, which inherently involves the formation of the monomer as a transient intermediate. epo.org The process involves reacting HFPO with an aldehyde. epo.orgvulcanchem.com Although this method is often optimized to produce the more stable and industrially manageable dimer, it underscores the fundamental reaction that generates the trifluoropyruvyl fluoride monomer. epo.org The monomer itself has a low boiling point (estimated between 9°C and 10°C), making it difficult to handle on an industrial scale, which is why the synthesis is often geared towards its dimer, which has a much higher boiling point of 72°C. epo.org

The mechanism for the formation of trifluoropyruvyl fluoride derivatives from HFPO and aldehydes involves a two-stage process. vulcanchem.com

Adduct Formation : The initial step is the reaction between an aldehyde (RCHO) and hexafluoropropylene oxide (C₃F₆O) to form an aldehyde-HFPO adduct. vulcanchem.com

Thermal Cyclization/Rearrangement : This adduct then undergoes thermal treatment, which leads to the formation of the trifluoropyruvyl fluoride dimer and other byproducts. vulcanchem.com

The formation of the acyl fluoride functional group is a key step in this pathway. Mechanistic studies on related reactions, such as the 1,3-dipolar cycloaddition of N-oxides to perfluoroalkenes like hexafluoropropene (B89477) (HFP), provide insight into the stability of such intermediates. In these reactions, an initially formed alcohol can lose hydrogen fluoride (HF) to generate a stable acyl fluoride, which can accumulate in the reaction mixture and be detected by NMR spectroscopy. chim.it This suggests that the α-trifluoromethyl acyl fluoride moiety is a relatively stable intermediate under certain anhydrous conditions, which allows for its formation and subsequent reaction, such as dimerization.

Synthesis from Perfluoropropene-1,2-oxide Precursors

Indirect Synthetic Approaches and Precursor Derivatizations

Indirect methods often leverage the reactivity of trifluoropyruvyl fluoride itself or involve the chemical modification of precursors to arrive at the target compound.

The propensity of trifluoropyruvyl fluoride to dimerize is a well-documented chemical characteristic. researchgate.net This dimerization is not a side reaction but often the main synthetic goal for practical applications, as the resulting dimer is easier to handle. epo.org The dimer, a perfluorinated 1,3-dioxolane (B20135) derivative, serves as a crucial precursor for manufacturing monomers like perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane), which is used in fluoropolymer production. epo.orgvulcanchem.com

The synthesis of the dimer is efficiently achieved through the reaction of HFPO with various aldehydes, with conversion efficiencies reported to be in the range of 85–92%. vulcanchem.com The choice of aldehyde and reaction conditions significantly influences the yield and purity of the dimer product. For instance, using aldehydes with electron-donating groups can improve the efficiency of the cyclization step. vulcanchem.com

| Aldehyde | Temperature Profile | Pressure Range | Purity |

|---|---|---|---|

| Valeraldehyde | 70°C → 130°C | 0.6–0.9 MPa | 92% |

| 4-Methylbenzaldehyde | 70°C → 130°C | 0.7–0.9 MPa | 89% |

| 4-Methoxybenzaldehyde (B44291) | 50°C → 140°C | 0.4–0.6 MPa | 91% |

While direct synthesis from HFPO is a major route, an alternative strategy would be the conversion of trifluoropyruvic acid or its derivatives into trifluoropyruvyl fluoride. This would require a deoxyfluorination reaction, converting a carboxylic acid or ester into an acyl fluoride. Modern fluorine chemistry offers a variety of reagents for such transformations, which could potentially be applied to this synthesis. cas.cn

Acyl fluorides are recognized as valuable synthons due to their balanced stability and reactivity. cas.cn A range of deoxyfluorination reagents has been developed to convert carboxylic acids to acyl fluorides under mild conditions. These include sulfur-based reagents like DAST (diethylaminosulfur trifluoride) and Deoxofluor, as well as more stable, crystalline aminodifluorosulfinium salts such as XtalFluor-E and XtalFluor-M. acs.org Other modern reagents include pentafluoropyridine (B1199360) (PFP), which can generate acyl fluorides from carboxylic acids under neutral conditions, and CpFluor (3,3-difluoro-1,2-diphenylcyclopropene), an all-carbon-based fluorination reagent. cas.cnnih.gov

| Reagent | Abbreviation/Name | Key Characteristics | Reference |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used but thermally unstable. | |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | More thermally stable than DAST. | acs.org |

| Difluoro(morpholino)sulfinium tetrafluoroborate | XtalFluor-M | Crystalline, stable, and easy to handle. | acs.org |

| Pentafluoropyridine | PFP | Mild, bench-stable reagent for one-pot amidation via acyl fluoride. | nih.gov |

| 3,3-Difluoro-1,2-diphenylcyclopropene | CpFluor | Bench-stable, all-carbon reagent for conversion under neutral conditions. | cas.cn |

The application of these reagents represents a plausible, albeit less documented, indirect route to trifluoropyruvyl fluoride from trifluoropyruvic acid.

Dimerization Pathways Involving Trifluoropyruvyl Fluoride

Green Chemistry Principles in Trifluoropyruvyl Fluoride Synthesis

The field of organofluorine chemistry is under increasing pressure to adopt more environmentally friendly practices. cas.cn The synthesis of any fluorochemical, including trifluoropyruvyl fluoride, is ultimately dependent on mined fluorspar (CaF₂), a finite resource. rsc.orgrsc.org This reliance highlights the need for sustainable approaches throughout the production chain. acs.org

In the context of trifluoropyruvyl fluoride synthesis, green chemistry principles can be considered in several areas:

Safer Reagents : Exploring the use of newer, more stable, and less hazardous fluorinating agents like XtalFluor or PFP for potential indirect syntheses aligns with green chemistry goals. acs.orgnih.govnumberanalytics.com These reagents are designed to be safer alternatives to traditional agents. numberanalytics.com

Energy Efficiency : The direct synthesis from HFPO often requires elevated temperatures and pressures, which are energy-intensive. epo.orgvulcanchem.com Future research could focus on developing catalytic systems that allow these reactions to proceed under milder conditions.

Alternative Feedstocks : While not yet applied to this specific compound, the broader field is exploring ways to recover fluorine from waste streams or utilize alternative sources to reduce reliance on newly mined fluorspar. rsc.org The development of electrochemical and photochemical fluorination methods also represents a move towards more sustainable techniques that can operate under milder conditions. numberanalytics.com

Applying these principles to the established and potential synthetic routes for trifluoropyruvyl fluoride will be crucial for the long-term sustainability of its production.

Reactivity and Mechanistic Investigations of Trifluoropyruvyl Fluoride

Nucleophilic Reactivity of the Acyl Fluoride (B91410) Moiety

The acyl fluoride group in trifluoropyruvyl fluoride is a primary site of chemical reactivity, particularly towards nucleophiles. Its behavior is governed by the principles of nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives.

Pathways for Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution reactions are crucial for the functionalization of acyl compounds. For trifluoropyruvyl fluoride, these reactions typically proceed through a well-established two-step mechanism known as the addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon atom. This leads to the formation of a transient tetrahedral intermediate, where the carbon-oxygen double bond is broken. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of the fluoride ion, which is a competent leaving group, to yield the final substituted product. masterorganicchemistry.com

Radical and Catalytic Transformations Involving Trifluoropyruvyl Fluoride

Beyond standard nucleophilic substitutions, the unique structure of trifluoropyruvyl fluoride makes it a candidate for more complex transformations involving radical intermediates and transition metal catalysis. These advanced methods can unlock novel reaction pathways for the construction of complex fluorinated molecules.

Investigations into Fluoride-Rebound Mechanisms for C-CF3 Bond Formation

A "fluoride-rebound" mechanism represents an unconventional pathway for the formation of carbon-trifluoromethyl (C-CF3) bonds. This mechanism involves the disassembly and reassembly of the trifluoromethyl group. escholarship.org Research in this area has uncovered a borane-catalyzed process for the formal reductive elimination of C(sp³)-CF3 from gold(III) complexes, which proceeds through such a mechanism. nih.govuco.esnih.gov

The key steps of this catalytic cycle are: nih.gov

Fluoride Abstraction: A Lewis acid, such as a borane (B79455), abstracts a fluoride ion from the metal-bound trifluoromethyl group. This generates an intermediate difluorocarbenoid species.

Migratory Insertion: The organic group also bound to the metal center undergoes migratory insertion into the metal-carbenoid bond.

C-F Reductive Elimination: The abstracted fluoride ion "rebounds" to the newly formed difluoroalkyl-metal species, resulting in a formal carbon-fluorine reductive elimination that forges the final C-CF3 bond and regenerates the catalyst. nih.gov

This mechanism is significant as it represents a formal C(sp³)-CF3 reductive elimination, a process that is rarely observed directly. escholarship.org This pathway also holds promise for radiochemistry, as the rebounding fluoride could be a radiolabeled surrogate like ¹⁸F, enabling the synthesis of tracers for positron emission tomography (PET). nih.govuco.esnih.gov

| Mechanistic Step | Description |

| Fluoride Abstraction | A borane catalyst removes F⁻ from a metal-CF₃ complex. |

| Intermediate Formation | A metal-difluorocarbenoid intermediate is formed. |

| Migratory Insertion | An alkyl fragment migrates to the difluorocarbene carbon. |

| Fluoride Rebound | The captured F⁻ attacks the difluoroalkyl-metal species, forming the C-CF₃ bond. |

Role of Transition Metal Catalysis in Trifluoropyruvyl Fluoride Reactivity

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of chemical bonds with high efficiency and selectivity. For substrates like trifluoropyruvyl fluoride, transition metals can play several roles, primarily by mediating the activation of the strong carbon-fluorine bonds within the trifluoromethyl group. hu-berlin.de

The development of transition metal-catalyzed reactions involving fluorinated compounds is a topic of significant importance for the synthesis of pharmaceuticals and agrochemicals. rsc.org While direct catalytic transformations of trifluoropyruvyl fluoride are a specialized area, the principles derived from related systems are highly relevant. Transition metals can facilitate:

C-F Bond Activation: Metals can insert into a C-F bond of the trifluoromethyl group, a key step in converting a robust functional group into a versatile synthetic handle. hu-berlin.de

Difluorocarbene Transfer: The trifluoromethyl group can serve as a precursor to difluorocarbene (:CF2), a reactive intermediate. Transition metal complexes can trap and transfer :CF2 to other substrates, although their reactivity can be unpredictable. cas.cn

Cross-Coupling Reactions: After an initial activation event, the resulting organometallic intermediate could potentially participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds. Visible light-induced transition metal catalysis has emerged as a powerful strategy, where a metal complex can absorb light energy to catalyze unique bond-forming events. nih.gov

Stereochemical Aspects of Reactions with Trifluoropyruvyl Fluoride

When trifluoropyruvyl fluoride undergoes reactions that create a new stereocenter, the stereochemical outcome is of paramount importance. The presence of the bulky and highly electronegative trifluoromethyl group can exert significant steric and electronic influence on the transition state of a reaction, thereby directing the stereoselectivity.

In nucleophilic addition reactions to the carbonyl group, a planar sp²-hybridized carbon is converted to a tetrahedral sp³-hybridized carbon in the intermediate. If the resulting carbon becomes a stereocenter, the nucleophile can attack from two different faces, potentially leading to a mixture of enantiomers or diastereomers.

Achieving high stereoselectivity often requires the use of chiral reagents or catalysts. For instance, asymmetric trifluoromethylation has been achieved using chiral ammonium (B1175870) fluorides in conjunction with Ruppert's reagent (TMSCF₃) to functionalize chiral substrates like amino acid derivatives. wikipedia.org Studies on trifluoromethyl-substituted superelectrophiles have also revealed that these species can exhibit well-defined chemo-, regio-, and stereoselectivities in their reactions, with the -CF3 group playing a key role in stabilizing specific conformers. nih.gov For trifluoropyruvyl fluoride, reactions involving chiral nucleophiles or catalysts would be expected to show stereochemical induction, where the trifluoromethyl group would influence the facial selectivity of the nucleophilic attack on the carbonyl carbon. The development of such stereoselective transformations is a key goal in modern fluorine chemistry. academie-sciences.fr

Advanced Applications of Trifluoropyruvyl Fluoride in Complex Chemical Synthesis

Utilization as a Versatile Fluorinated Building Block

Trifluoropyruvyl fluoride's utility as a fluorinated building block stems from the distinct reactivity of its functional groups. vulcanchem.com The presence of a trifluoromethyl group can significantly alter the biological and chemical properties of a molecule, often enhancing lipophilicity and metabolic stability. beilstein-journals.orgselvita.com The acyl fluoride (B91410) group, a highly reactive carboxylic acid derivative, readily participates in nucleophilic substitution reactions. This dual functionality makes trifluoropyruvyl fluoride a valuable precursor for creating more complex fluorinated structures. vulcanchem.com

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modify their properties. selvita.comsigmaaldrich.com Trifluoropyruvyl fluoride serves as a key starting material in this "building-block" approach, providing a direct method for introducing the trifluoromethyl group along with a reactive handle for further chemical modifications. researchgate.net

Applications in the Synthesis of Biologically Active Fluorinated Molecules

The strategic incorporation of fluorine into drug candidates is a common practice in the pharmaceutical industry, with a significant percentage of commercialized drugs containing at least one fluorine atom. numberanalytics.comwikipedia.org Trifluoropyruvyl fluoride has proven to be a valuable tool in the synthesis of such biologically active fluorinated molecules. vulcanchem.comapolloscientific.co.uk Its application spans the creation of novel fluorinated carboxylic acids, ketones, and complex heterocyclic systems. vulcanchem.come-bookshelf.de

Derivatization to Novel Fluorinated Carboxylic Acid and Ketone Derivatives

The acyl fluoride moiety of trifluoropyruvyl fluoride is highly susceptible to nucleophilic attack, allowing for its conversion into a variety of other functional groups. This reactivity is central to its derivatization into novel fluorinated carboxylic acids and ketones.

Reaction with water or other nucleophiles can lead to the formation of trifluoropyruvic acid and its derivatives. These derivatives are important intermediates in the synthesis of various biologically active compounds. researchgate.net The conversion of carboxylic acids to other functional groups is a fundamental transformation in organic synthesis, and the reactivity of the acyl fluoride in trifluoropyruvyl fluoride facilitates this process. thermofisher.com

Furthermore, the carbonyl group of trifluoropyruvyl fluoride can undergo reactions typical of ketones. For instance, it can be a substrate in reactions that form α-fluoroketones, which are themselves valuable synthetic intermediates. organic-chemistry.org The ability to generate these fluorinated ketone derivatives expands the synthetic utility of trifluoropyruvyl fluoride.

Integration into Heterocyclic Ring Systems and Complex Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the structure of many pharmaceuticals and natural products. uomus.edu.iq The incorporation of fluorine into these heterocyclic systems can have a profound impact on their biological activity. numberanalytics.com Trifluoropyruvyl fluoride serves as a key reactant in the synthesis of fluorinated heterocycles. vulcanchem.comnih.gov

The reactivity of trifluoropyruvyl fluoride allows for its integration into various ring-forming reactions. For example, it can participate in cycloaddition reactions to form five- or six-membered heterocyclic rings containing the trifluoromethyl group. nih.gov The synthesis of N-CF3 containing heterocycles is a significant area of research, and trifluoropyruvyl fluoride can be a precursor in such syntheses. mdpi.com The ability to construct these complex fluorinated scaffolds opens up new avenues for the design and synthesis of novel therapeutic agents.

Development of Novel Fluorination Reagents and Methodologies Based on Trifluoropyruvyl Fluoride

Beyond its role as a building block, the chemical properties of trifluoropyruvyl fluoride have inspired the development of new fluorinating agents and synthetic methods. The field of fluorine chemistry is continually seeking safer and more efficient reagents for the introduction of fluorine into organic molecules. beilstein-journals.orgbeilstein-journals.org

The reactivity of the acyl fluoride group in trifluoropyruvyl fluoride is a key feature in this context. Acyl fluorides can be generated from carboxylic acids using various reagents and are precursors to other fluorine-containing functional groups. organic-chemistry.org For instance, the deoxyfluorination of acyl fluorides can lead to the formation of trifluoromethyl compounds. beilstein-journals.orgbeilstein-journals.org Research in this area has led to the development of new protocols using reagents like FLUOLEAD® in combination with Olah's reagent for this transformation. beilstein-journals.orgbeilstein-journals.org

The development of novel fluorination methods is crucial for advancing the field of organofluorine chemistry. core.ac.uk While trifluoropyruvyl fluoride itself is not a direct fluorinating agent in the way that reagents like Selectfluor are, its chemistry informs and enables the creation of new synthetic strategies for fluorination. vapourtec.comumich.edu The challenges associated with handling traditional fluorinating agents like hydrogen fluoride have driven the search for more user-friendly alternatives, a search to which the study of compounds like trifluoropyruvyl fluoride contributes. acs.org

Spectroscopic and Structural Elucidation of Trifluoropyruvyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹³C and ¹H, offers a multi-faceted view of the molecular environment.

Carbon-13 and Proton NMR Analysis

While specific ¹³C and ¹H NMR data for the trifluoropyruvyl fluoride (B91410) monomer are not extensively reported in public literature, analysis of related derivatives and precursors provides valuable comparative information. For instance, in the synthesis of fluorinated compounds, ¹H NMR is crucial for tracking the reaction progress by observing the disappearance of reactant signals and the appearance of product signals. Similarly, ¹³C NMR provides detailed information about the carbon backbone of the molecule. For many fluorinated organic compounds, ¹³C NMR spectra show characteristic shifts and coupling constants with neighboring fluorine atoms, which aids in structural assignment. rsc.orghmdb.cahmdb.ca

Fluorine-19 NMR Chemical Shift Analysis and Correlation Studies

Fluorine-19 NMR is particularly powerful for studying fluorinated compounds due to its 100% natural abundance and wide chemical shift range, which minimizes signal overlap. wikipedia.orglcms.czbiophysics.org The chemical shifts are highly sensitive to the electronic environment of the fluorine atoms. dtic.milnih.gov

Due to its low boiling point (9–10 °C) and handling difficulties, trifluoropyruvyl fluoride is often studied as its more stable cyclic dimer. epo.orgresearchgate.net The ¹⁹F NMR spectrum of the trifluoropyruvyl fluoride dimer, which exists as a mixture of two diastereomers, shows distinct signals for each isomer. epo.org

Table 1: ¹⁹F NMR Chemical Shifts for the Diastereomers of Trifluoropyruvyl Fluoride Dimer

| Isomer | Chemical Shifts (δ, ppm) |

|---|---|

| Isomer 1 | 22.40, -81.43, -81.82, -122.92 |

| Isomer 2 | 22.30, -81.69, -81.82, -122.10 |

Data obtained from neat sample analysis. epo.org

The complexity of the spectra, including multiple signals and coupling patterns, provides a wealth of information for detailed structural elucidation. Long-range ¹⁹F-¹⁹F and ¹H-¹⁹F couplings are common and provide through-space and through-bond connectivity information. wikipedia.orgman.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For fluorinated compounds, the strong absorptions of C-F bonds are typically observed in the IR spectrum in the region of 1000–1400 cm⁻¹. The carbonyl group (C=O) of the pyruvyl fluoride moiety would be expected to show a strong absorption band in the region of 1700–1850 cm⁻¹. Reference spectra of related compounds like trifluoroacetyl fluoride show characteristic absorption bands that can be used for comparison. researchgate.net

Raman spectroscopy can also be employed to detect and characterize fluorinated compounds. rsc.orgnih.gov The technique is particularly useful for identifying symmetric vibrations and can provide complementary information to IR spectroscopy. For example, the symmetric stretching of the C-F bonds would give rise to a characteristic Raman signal.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. researchgate.net For trifluoropyruvyl fluoride (C₃F₄O₂), the expected exact mass is approximately 143.98 Da. nih.gov

In the analysis of related compounds, such as aldehyde adducts of hexafluoropropylene oxide which are precursors to the trifluoropyruvyl fluoride dimer, GC-MS analysis reveals characteristic fragmentation patterns. epo.org For example, an adduct with a molecular ion (M+) at m/z 302 shows fragment ions corresponding to the loss of various fluorinated groups. epo.org The mass spectra of fluorocarbons are often characterized by the prominent presence of the CF₃⁺ ion (m/z 69) and other perfluoroalkyl fragments. nist.gov

Table 2: GC-MS Fragmentation Data for an Aldehyde Adduct Precursor

| m/z (Daltons) | Interpretation |

|---|---|

| 302 | Molecular Ion (M+) |

| 283 | [M - F]+ |

| 271 | [M - OCH₃]+ or [M - F - H₂O]+ |

| 233 | Further fragmentation |

| 167 | |

| 135 | |

| 120 |

Fragmentation of an adduct of 4-methoxybenzaldehyde (B44291) and hexafluoropropylene oxide. epo.org

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details. wikipedia.orgutah.edu While obtaining a single crystal of the volatile trifluoropyruvyl fluoride monomer is challenging, structural studies on its stable derivatives can provide crucial information.

For example, the crystal structure of the dimer of trifluoropyruvic acid, a related compound, was confirmed by X-ray diffraction. researchgate.net This analysis revealed a 1,3-dioxolane (B20135) structure and provided detailed information about bond lengths and endocyclic ring angles. researchgate.net Such data is invaluable for understanding the steric and electronic properties of the trifluoromethyl-containing ring system, which is analogous to the structure of the trifluoropyruvyl fluoride dimer. This structural information helps to rationalize the observed spectroscopic data and the chemical reactivity of the compound.

Computational and Theoretical Chemistry Studies on Trifluoropyruvyl Fluoride

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the pathways of chemical reactions. umn.edu By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism. nih.gov

A key aspect of studying reaction mechanisms is the localization of transition states—the highest energy points along a reaction coordinate. awi.de Computational algorithms can find these structures, and further calculations can map the entire reaction pathway, confirming the connection between reactants and products. awi.denih.gov This approach reveals the step-by-step process of bond breaking and formation. For example, trifluoropyruvyl fluoride (B91410) is known to form a cyclic dimer, a reaction that could be thoroughly investigated using these computational techniques to map the dimerization pathway. researchgate.net However, specific studies detailing the transition state localization for reactions involving trifluoropyruvyl fluoride were not found in the search results.

Beyond mapping the reaction path, computational studies can quantify the kinetic and thermodynamic parameters of a reaction. ekb.eg This includes calculating activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change). awi.dersc.org These calculated parameters are crucial for predicting reaction rates and equilibrium positions. scirp.orgnih.gov While methods for calculating these parameters are well-established ekb.eg, specific kinetic and thermodynamic data derived from computational studies for trifluoropyruvyl fluoride reactions are not available in the provided search results.

Transition State Localization and Reaction Pathway Mapping

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. lumi-supercomputer.eu This technique is essential for understanding how a molecule interacts with its environment and explores different shapes or conformations. sfu.camdpi.com

Solvent effects can significantly influence chemical reactivity and molecular stability. numberanalytics.comrsc.org MD simulations, often in combination with quantum mechanics (QM/MM methods), can explicitly model the interactions between a solute and solvent molecules, revealing how the solvent affects processes like reaction mechanisms and conformational preferences. nih.govmdpi.comnih.govresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov MD simulations are used to explore the potential energy surface and identify stable conformers and the energy barriers between them. sfu.ca Such studies are common for fluorinated polymers to understand their structural preferences. rsc.org Despite the power of MD simulations for these analyses, specific studies applying this method to investigate solvent effects and perform a detailed conformational analysis on trifluoropyruvyl fluoride are not detailed in the existing search results.

Predictive Spectroscopic Parameter Calculations

Vibrational Frequencies

Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. For trifluoroacetyl fluoride, density functional theory (DFT) calculations using the B3LYP functional with the 6-31+G** basis set have been performed. nist.gov These calculations provide a set of vibrational modes, their corresponding frequencies, and their IR intensities.

The introduction of an additional carbonyl (C=O) group in trifluoropyruvyl fluoride (CF3COCOF) compared to trifluoroacetyl fluoride (CF3COF) would be expected to introduce new vibrational modes and shift existing ones. Specifically, one would anticipate:

New C=O Stretching Modes: Trifluoropyruvyl fluoride possesses two C=O bonds. This will result in symmetric and asymmetric stretching vibrations. These are typically strong absorbers in the IR spectrum and would be expected in the region of 1700-1900 cm⁻¹, potentially at a higher frequency than in simple ketones due to the electron-withdrawing nature of the adjacent trifluoromethyl and fluoride groups.

C-C Stretching: A new C-C single bond stretching vibration would appear, likely in the 900-1200 cm⁻¹ region.

Shifts in CF3 Modes: The vibrational modes of the CF3 group (stretching and bending) might experience slight shifts due to the change in the electronic environment brought about by the adjacent carbonyl group.

The calculated vibrational frequencies for trifluoroacetyl fluoride provide a reference point for these predictions.

Table 1: Calculated Vibrational Frequencies for Trifluoroacetyl Fluoride (CF3COF) Calculated at the B3LYP/6-31+G* level of theory. Data sourced from the NIST CCCBDB.* nist.gov

| Mode Number | Symmetry | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km mol⁻¹) |

| 1 | A' | 1948 | 1875 | 231.93 |

| 2 | A' | 1317 | 1268 | 83.82 |

| 3 | A' | 1233 | 1187 | 341.27 |

| 4 | A' | 1087 | 1047 | 283.59 |

| 5 | A' | 795 | 766 | 7.49 |

| 6 | A' | 678 | 652 | 46.16 |

| 7 | A' | 578 | 556 | 1.58 |

| 8 | A' | 414 | 399 | 1.92 |

| 9 | A' | 377 | 363 | 0.08 |

| 10 | A' | 225 | 217 | 3.28 |

| 11 | A" | 1178 | 1134 | 303.81 |

| 12 | A" | 754 | 726 | 18.43 |

| 13 | A" | 504 | 485 | 7.96 |

| 14 | A" | 237 | 228 | 5.95 |

| 15 | A" | 41 | 39 | 0.58 |

NMR Chemical Shifts

Predictive calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. For trifluoropyruvyl fluoride, ¹⁹F and ¹³C NMR would be the most informative techniques.

¹⁹F NMR: The fluorine atoms in the trifluoromethyl (CF3) group and the acyl fluoride (COF) will have distinct chemical shifts. The chemical environment of the CF3 group in trifluoropyruvyl fluoride is similar to that in trifluoroacetyl fluoride. Therefore, the ¹⁹F chemical shift of the CF3 group is expected to be in a comparable region. The acyl fluoride fluorine, however, is now adjacent to a carbonyl group, which will likely cause a downfield shift compared to its position in trifluoroacetyl fluoride.

¹³C NMR: Trifluoropyruvyl fluoride has three distinct carbon environments: the trifluoromethyl carbon, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons are expected to be in the highly deshielded region of the ¹³C NMR spectrum, typical for ketones and acyl fluorides. The presence of two adjacent, highly electronegative groups will influence their precise chemical shifts.

While specific calculated shift values for trifluoropyruvyl fluoride are not available, the known experimental and theoretical data for related fluorinated compounds provide a basis for estimation. ubc.caresearchgate.net

Rotational Constants

Computational chemistry can accurately predict rotational constants (A, B, C), which are determined from the molecule's moments of inertia. These constants are fundamental for microwave spectroscopy, which provides highly precise structural information. The calculated rotational constants for trifluoroacetyl fluoride are available from the NIST CCCBDB. nist.gov

Table 2: Calculated Rotational Constants for Trifluoroacetyl Fluoride (CF3COF) Calculated from the geometry optimized at the B3LYP/6-31+G* level of theory. Data sourced from the NIST CCCBDB.* nist.gov

| Rotational Constant | Value (cm⁻¹) |

| A | 0.12601 |

| B | 0.08180 |

| C | 0.06768 |

For trifluoropyruvyl fluoride, the addition of a carbonyl group will increase the molecular weight and alter the geometry, leading to different moments of inertia and thus different rotational constants. A full geometry optimization and subsequent frequency calculation for trifluoropyruvyl fluoride would be necessary to obtain precise theoretical values for its rotational constants.

Future Research Trajectories and Emerging Paradigms in Trifluoropyruvyl Fluoride Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The industrial synthesis of fluorinated compounds is increasingly under scrutiny for its environmental impact. Consequently, a significant research thrust is the development of sustainable and green synthetic routes to trifluoropyruvyl fluoride (B91410) and its derivatives.

A key intermediate in one of the current synthesis routes for trifluoropyruvyl fluoride dimer is hexafluoropropylene oxide (HFPO). vulcanchem.comepo.org HFPO itself is a versatile fluorochemical intermediate used in the production of various high-performance organofluorine products. researchgate.net However, the production and use of its precursors, such as hexafluoropropylene (HFP), and the solvents used in its synthesis have environmental implications. researchgate.netecetoc.org HFP, when released into the atmosphere, can break down into trifluoroacetic acid, hydrogen fluoride, and carbon dioxide. ecetoc.org Concerns over the environmental persistence and potential for bioaccumulation of fluorinated compounds, including byproducts of their synthesis, are driving the search for greener alternatives. cymitquimica.comnih.gov

Recent research has focused on making the synthesis of HFPO more environmentally friendly. For instance, hydrofluoroethers like C4F9OCH3 have been investigated as replacements for conventional ozone-depleting solvents like CFC-113 in the epoxidation of HFP to HFPO. researchgate.net These alternative solvents have shown promising results, achieving high yields of HFPO. researchgate.net

Furthermore, the synthesis of the trifluoropyruvyl fluoride dimer from HFPO and an aldehyde can be optimized for greener conditions. vulcanchem.comepo.org A patented method highlights a process that can be carried out under milder conditions and allows for the recycling of the solvent and catalyst, making it more suitable for large-scale industrial production with a reduced environmental footprint. google.com The optimization of reaction conditions, such as temperature and pressure, also plays a crucial role in improving the efficiency and sustainability of the process. vulcanchem.comepo.org

Future research in this area will likely focus on several key aspects:

Alternative Feedstocks: Exploring non-petroleum-based and renewable starting materials for the synthesis of the trifluoropyruvyl fluoride backbone.

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of composite catalytic systems that can be recovered and reused. google.com

Solvent Selection: Continuing the move towards benign solvents, such as water or super-critical CO2, or developing solvent-free reaction conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Development of Novel Catalytic and Asymmetric Transformations

The development of novel catalytic and, in particular, asymmetric transformations is a cornerstone of modern synthetic chemistry. For trifluoropyruvyl fluoride, with its reactive carbonyl and acyl fluoride moieties, this represents a fertile ground for innovation.

The inherent reactivity of trifluoropyruvyl fluoride makes it an excellent electrophile for various reactions. Ongoing research is focused on harnessing this reactivity in a controlled and selective manner. A key area of interest is the use of chiral Lewis acid complexes to catalyze asymmetric reactions, which could significantly broaden the compound's utility in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. vulcanchem.comlibretexts.orgrsc.orgsigmaaldrich.com

Derivatives of trifluoropyruvyl fluoride have already demonstrated their potential in asymmetric synthesis. For example, they have been successfully employed in the enantioselective hydroxyalkylation of indoles, achieving high enantiomeric excesses (up to 98% ee). vulcanchem.com They also serve as precursors for the synthesis of N-substituted trifluoroalanines via imine intermediates. vulcanchem.com These examples underscore the value of trifluoropyruvyl fluoride as a building block for introducing the trifluoromethyl group into chiral molecules.

Future research in this domain is expected to expand into several exciting directions:

Chiral Lewis Acid Catalysis: The design and application of novel chiral Lewis acids to control the stereochemical outcome of reactions involving trifluoropyruvyl fluoride. This could include the development of catalysts for asymmetric Diels-Alder reactions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. libretexts.orgrsc.orgsigmaaldrich.comsioc-journal.cn

Organocatalysis: The exploration of metal-free, organocatalytic methods for asymmetric transformations. Chiral amines, phosphoric acids, and other organocatalysts could offer a more sustainable and cost-effective alternative to metal-based catalysts. sioc-journal.cn

Dual Catalysis: The combination of different catalytic modes, such as photoredox catalysis with chiral Lewis acid or Brønsted acid catalysis, to enable novel and previously inaccessible transformations. sioc-journal.cn

Enantioselective Fluorination: While trifluoropyruvyl fluoride already contains fluorine, its derivatives can be used in reactions where other parts of the molecule are asymmetrically fluorinated. Research into catalytic asymmetric fluorination using derivatives of trifluoropyruvyl fluoride as substrates is a promising avenue. nih.gov

The table below summarizes some of the catalytic applications of trifluoropyruvyl fluoride derivatives.

| Reaction Type | Catalyst Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Enantioselective Hydroxyalkylation of Indoles | Organocatalyst | Chiral trifluoromethylated indole (B1671886) derivatives | Up to 98% | vulcanchem.com |

| Synthesis of N-substituted trifluoroalanines | Not specified | Chiral trifluoroalanine (B10777074) derivatives | Not specified | vulcanchem.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow reactors and automated platforms is revolutionizing the way molecules are made, offering significant advantages in terms of safety, efficiency, and scalability. sioc-journal.cnnih.govumontreal.ca The application of these technologies to the chemistry of trifluoropyruvyl fluoride is a promising future trajectory.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batchwise manner, is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. nih.govmdpi.com Given that some fluorination reactions can be highly exothermic, flow reactors provide superior heat transfer and a smaller reaction volume, which significantly enhances safety. mdpi.com The synthesis of acyl fluorides, for which trifluoropyruvyl fluoride is a key example, has been successfully demonstrated in flow systems. researchgate.netacs.org

Automated synthesis platforms, often coupled with flow reactors, allow for the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal manual intervention. researchgate.netnih.govresearchgate.net This is particularly valuable for the discovery of new derivatives of trifluoropyruvyl fluoride with tailored properties.

Future research in this area will likely involve:

Flow Synthesis of Trifluoropyruvyl Fluoride: Developing a continuous flow process for the synthesis of trifluoropyruvyl fluoride or its dimer. This would involve adapting the existing batch synthesis methods to a flow setup, potentially using packed-bed reactors with immobilized catalysts. nih.gov

Telescoped Reactions: Designing multi-step syntheses in a continuous flow system where the crude product of one reaction is directly used as the substrate for the next, without intermediate purification steps. umontreal.ca This would significantly streamline the synthesis of complex molecules from trifluoropyruvyl fluoride.

Microreactor Technology: Utilizing microreactors, which offer even higher surface-area-to-volume ratios than conventional flow reactors, for highly efficient and controlled reactions. nih.govcorning.comkrishisanskriti.orgbeilstein-journals.orgmdpi.com This could be particularly advantageous for highly exothermic or fast reactions involving trifluoropyruvyl fluoride.

Automated Library Synthesis: Employing automated platforms to synthesize libraries of trifluoropyruvyl fluoride derivatives for high-throughput screening in drug discovery and materials science. researchgate.net

Advanced Computational Design of Trifluoropyruvyl Fluoride Analogues with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. researchgate.netresearchgate.net The application of advanced computational methods to the design of trifluoropyruvyl fluoride analogues with tunable reactivity is an emerging paradigm that holds immense promise.

For instance, computational studies can be used to:

Predict Reactivity: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict the electrophilicity of the carbonyl carbon and the susceptibility of the acyl fluoride to nucleophilic attack. researchgate.net

Design Analogues: In silico design of new analogues by introducing different substituents onto the trifluoropyruvyl fluoride scaffold. The effect of these substituents on the electronic properties and reactivity can then be computationally evaluated before embarking on their synthesis.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of transformations involving trifluoropyruvyl fluoride to gain a deeper understanding of the reaction mechanism and to design more efficient catalysts.

Tune Physicochemical Properties: Predict properties such as lipophilicity, solubility, and metabolic stability for newly designed analogues, which is crucial for the development of new pharmaceuticals and agrochemicals.

The future of this research direction lies in the close integration of computational design with synthetic chemistry. This synergistic approach will accelerate the discovery of novel trifluoropyruvyl fluoride analogues with precisely tuned reactivity and properties for a wide range of applications.

Q & A

Q. Which analytical methods are most reliable for quantifying trifluoropyruvyl fluoride in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection is preferred for its sensitivity to fluorinated compounds. For aqueous samples, ion chromatography coupled with fluoride-specific electrodes can differentiate free fluoride from organofluorine species . Calibration against certified standards and validation using spike-recovery experiments (≥90% recovery) are essential to mitigate matrix effects .

Q. What safety protocols are recommended for handling trifluoropyruvyl fluoride in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis, which can release HF. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and full-face respirators with HF cartridges. Emergency protocols should include calcium gluconate gel for dermal exposure and real-time HF gas monitoring .

Advanced Research Questions

Q. How can computational modeling improve the prediction of trifluoropyruvyl fluoride’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electrophilic sites by analyzing Fukui indices. Molecular dynamics (MD) simulations in solvent environments (e.g., acetonitrile) help predict solvolysis pathways. Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy barriers .

Q. What strategies resolve contradictions in reported toxicity data for trifluoropyruvyl fluoride?

- Methodological Answer : Conduct a systematic review using the Fluoride Science Quality Assessment Worksheet to evaluate study rigor. Prioritize in vivo studies with controlled exposure durations and standardized endpoints (e.g., renal fluoride excretion rates). Meta-analyses should account for interspecies variability and dose-response nonlinearity .

Q. How can researchers design experiments to investigate trifluoropyruvyl fluoride’s synergistic effects with other fluorinated compounds?

- Methodological Answer : Use factorial design experiments to test binary/ternary mixtures. Measure endpoints like oxidative stress biomarkers (e.g., glutathione depletion) or mitochondrial dysfunction. Include controls for cross-contamination via blank samples analyzed via LC-MS/MS .

Q. What methodologies are optimal for identifying biomarkers of trifluoropyruvyl fluoride exposure in biological systems?

Q. How does trifluoropyruvyl fluoride’s stability in aqueous environments vary with pH, and what analytical controls are necessary?

- Methodological Answer : Conduct kinetic studies under buffered conditions (pH 2–12) using NMR to track degradation. Quench reactions at intervals with chilled acetonitrile to arrest hydrolysis. Use fluoride ion-selective electrodes to quantify released HF, correcting for ionic strength interference .

Data Presentation Guidelines

-

Tables : Include parameters like reaction yields, detection limits, and toxicity thresholds. For example:

Parameter Value/Description Method/Reference GC-MS LOD 0.1 ppb EPA Method 8321B Hydrolysis half-life (pH 7) 48 hours ¹⁹F NMR -

Figures : Use Arrhenius plots for degradation kinetics or heatmaps for mixture toxicity data.

Quality Assurance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.